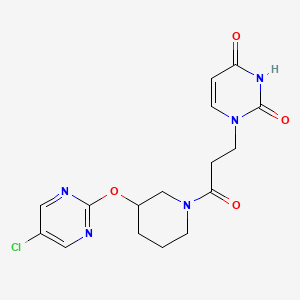
1-(3-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a compound with interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The structure comprises a pyrimidine core substituted with a chloropyrimidinyl group and a piperidinyl moiety, contributing to its distinct chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidine ring. This is followed by the introduction of the chloropyrimidinyl group through a nucleophilic substitution reaction. The piperidinyl group is incorporated via a reductive amination or similar strategy, depending on the starting materials. Standard reaction conditions for these steps include temperatures ranging from 0°C to 100°C and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while optimizing for yield and purity. Key considerations include selecting appropriate catalysts, maintaining strict temperature control, and using high-purity starting materials. Techniques like continuous flow synthesis can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized states with agents like hydrogen peroxide.
Reduction: Reductive conditions often involving sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary but typically involve temperatures between -20°C to 150°C and solvents like methanol or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions. Oxidation typically leads to the formation of more oxidized pyrimidine derivatives, while reduction reactions yield reduced forms of the original compound. Substitution reactions result in the replacement of specific atoms or groups with others, leading to a variety of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
This compound has significant scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Explored for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its therapeutic potential in treating diseases by targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mecanismo De Acción
The mechanism by which 1-(3-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione exerts its effects involves its interaction with specific molecular targets. The chloropyrimidinyl group plays a crucial role in binding to proteins or enzymes, modulating their activity. The piperidinyl moiety can enhance the compound's ability to cross cell membranes, facilitating intracellular interactions.
Comparación Con Compuestos Similares
Comparison: Compared to other pyrimidine derivatives, this compound's unique substitution pattern provides distinct reactivity and biological activity. Its chloropyrimidinyl and piperidinyl groups distinguish it from simpler pyrimidine compounds, offering additional points of interaction with biological targets.
List of Similar Compounds:5-chloropyrimidine-2,4-dione
1-(piperidin-1-yl)pyrimidine-2,4-dione
3-(5-chloropyrimidin-2-yl)piperidine-1,3-dione
This analysis covers the compound's synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Each section highlights its uniqueness and potential in various scientific and industrial contexts.
Propiedades
IUPAC Name |
1-[3-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O4/c17-11-8-18-15(19-9-11)26-12-2-1-5-22(10-12)14(24)4-7-21-6-3-13(23)20-16(21)25/h3,6,8-9,12H,1-2,4-5,7,10H2,(H,20,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMXLXMYYRPZOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













